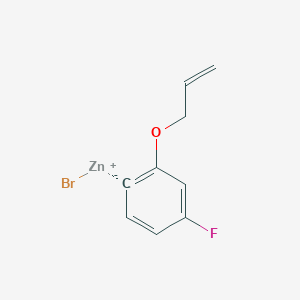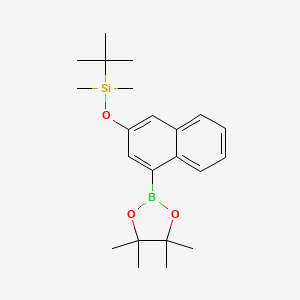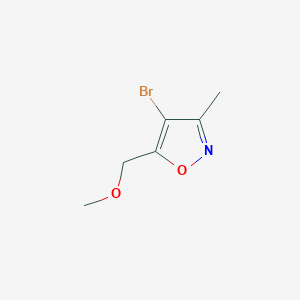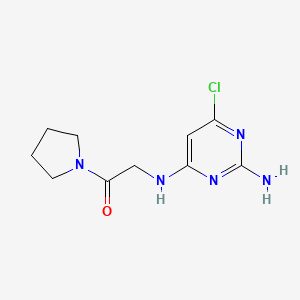
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2,4-dichloropyrimidine with ammonia or amines under controlled conditions.
Substitution reactions:
Formation of the ethanone moiety: This involves the reaction of the pyrimidine derivative with pyrrolidine and an appropriate acylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino groups.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-6-methylpyrimidine
- 1-(Pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of the pyrimidine core with the pyrrolidine and ethanone moieties. This structural arrangement can confer distinct biological and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C10H14ClN5O |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H14ClN5O/c11-7-5-8(15-10(12)14-7)13-6-9(17)16-3-1-2-4-16/h5H,1-4,6H2,(H3,12,13,14,15) |
InChI 键 |
ULJCCCJWOKKNAA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CNC2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



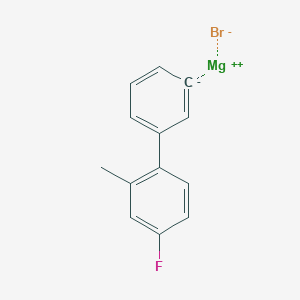
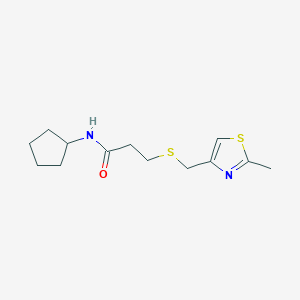

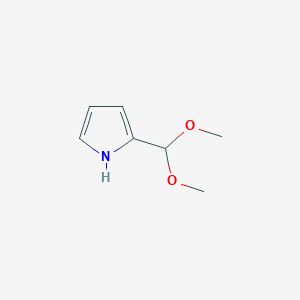
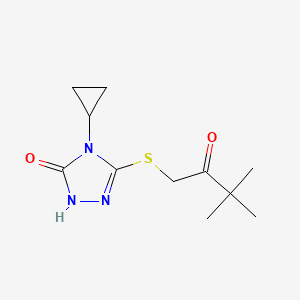
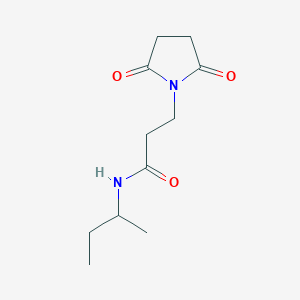
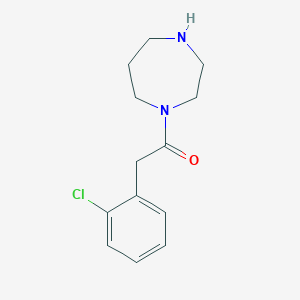
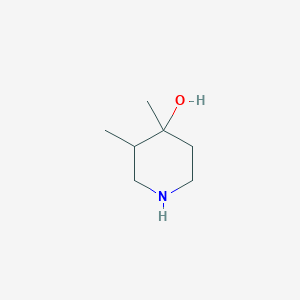
![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
